BenchChemオンラインストアへようこそ!

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Benzothiazole carboxamide Structure-activity relationship CCR6 antagonism

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 899983-04-1) is a bis-benzothiazole carboxamide featuring a 4-methylthio substituent on the N-linked benzothiazole ring and an unsubstituted benzothiazole-2-carboxamide moiety linked via an amide bridge. It belongs to the benzo[d]thiazole-2-carboxamide chemotype, a scaffold associated with EGFR inhibition, anti-tubercular activity, and TRPV1 antagonism in the patent and primary literature.

Molecular Formula C16H11N3OS3
Molecular Weight 357.46
CAS No. 899983-04-1
Cat. No. B2690304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
CAS899983-04-1
Molecular FormulaC16H11N3OS3
Molecular Weight357.46
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H11N3OS3/c1-21-11-7-4-8-12-13(11)18-16(23-12)19-14(20)15-17-9-5-2-3-6-10(9)22-15/h2-8H,1H3,(H,18,19,20)
InChIKeyGQOMYAIMOSKCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 899983-04-1): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 899983-04-1) is a bis-benzothiazole carboxamide featuring a 4-methylthio substituent on the N-linked benzothiazole ring and an unsubstituted benzothiazole-2-carboxamide moiety linked via an amide bridge. It belongs to the benzo[d]thiazole-2-carboxamide chemotype, a scaffold associated with EGFR inhibition, anti-tubercular activity, and TRPV1 antagonism in the patent and primary literature [1] [2]. The compound has a molecular formula of C₁₆H₁₁N₃OS₃, a calculated molecular weight of 357.5 g/mol, a computed XLogP3 of 4.8, one hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds [3]. It is commercially available at ≥95% purity for research use only .

Why N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Cannot Be Interchanged with Other Benzothiazole-2-carboxamides


Within the benzothiazole-2-carboxamide class, substitution position and identity on the N-linked benzothiazole ring critically modulate target engagement, selectivity, and physicochemical properties. A closely related analog—N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 896676-08-7)—demonstrates measurable CCR6 binding (IC₅₀ = 869 nM) [1] yet the 4-methylthio variant introduces a thioether at the 4-position, altering hydrogen bond acceptor count (6 vs. 4), electronic distribution, and logP relative to methyl-substituted or unsubstituted analogs [2]. Regioisomeric analogs such as N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide relocate the methylthio group to the 6-position, which changes molecular shape, dipole moment, and potential π-stacking interactions with biological targets [3]. Generic substitution without position- and substituent-matched validation therefore risks altering both potency and selectivity profiles in ways that cannot be predicted from class-level SAR alone.

Quantitative Differentiation Evidence for N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Relative to Closest Analogs


Structural Differentiation from the Closest Bioactive Analog: 4-Methylthio vs. 4,7-Dimethyl Substitution

The closest structural analog with publicly available biological activity data is N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 896676-08-7), which exhibits an IC₅₀ of 869 nM against the human CCR6 receptor in a validated screening assay [1]. The target compound substitutes the 4-methyl group with a 4-methylthio (-SCH₃) moiety and removes the 7-methyl group, increasing the hydrogen bond acceptor count from 4 to 6 and the computed XLogP3 from approximately 4.2 to 4.8 [2] [3]. This thioether incorporation introduces a polarizable sulfur atom at the 4-position that can participate in sulfur-π interactions, chalcogen bonding, and altered metabolic profiles relative to the carbon-only methyl analog [2].

Benzothiazole carboxamide Structure-activity relationship CCR6 antagonism

Regioisomeric Differentiation: 4-Methylthio vs. 6-Methylthio Substitution on the Benzothiazole-2-carboxamide Scaffold

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS not separately indexed) represents the regioisomer in which the methylthio group is relocated from position 4 (target compound) to position 6 on the benzothiazole ring [1]. While no head-to-head biological comparison exists in the public domain, the two regioisomers differ in computed dipole moment, electrostatic potential surface, and steric accessibility of the thioether group [2]. In benzothiazole SAR, the 4-position is ortho to the ring-junction nitrogen, enabling potential intramolecular S···N or S···O interactions that are geometrically impossible for the 6-substituted isomer [2]. This positional difference is expected to produce divergent target binding modes and selectivity profiles.

Regioisomerism Benzothiazole pharmacology Positional SAR

Class-Level Evidence: Benzothiazole-2-carboxamide Cytotoxic Potency Against EGFR-High-Expressed Cancer Cell Lines

The benzothiazole-2-carboxamide chemotype has validated EGFR-inhibitory cytotoxic activity. The most potent congener reported, compound 6i (6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide), exhibits IC₅₀ values of 4.05 μM (A549), 12.17 μM (HeLa), and 6.76 μM (SW480) against EGFR-high-expressed cell lines, with minimal cytotoxicity against normal hepatocytes (HL7702), suggesting target-mediated rather than nonspecific toxicity [1]. While the specific compound CAS 899983-04-1 has not been tested in this assay system, its structural resemblance to the core benzothiazole-2-carboxamide pharmacophore—particularly the amide-linked bis-benzothiazole architecture—places it within the same activity space, and the 4-methylthio substituent is positioned to modulate the key interactions at the ATP-binding or allosteric site of EGFR as described in the molecular modeling for this series [1].

EGFR inhibition Cancer cell cytotoxicity Benzothiazole-2-carboxamide

Class-Level Evidence: Benzothiazole-2-carboxamides as Inhibitors of Mycobacterial ATP Phosphoribosyl Transferase (ATP-PRTase)

Benzo[d]thiazole-2-carboxamides have been established as inhibitors of Mycobacterium tuberculosis ATP-phosphoribosyl transferase (ATP-PRTase), a validated target in the L-histidine biosynthesis pathway. Compounds 1n and 2a demonstrated significant inhibition of ATP-PRTase with measurable EC₅₀ and Kd values, and compound 1n exhibited stronger competitive inhibition toward ATP compared with 2a [1]. Molecular docking studies confirmed binding to the catalytic site of ATP-PRTase, with the benzothiazole-2-carboxamide core engaging key residues [1]. While the 4-methylthio-substituted compound has not been profiled in this assay, its core scaffold is identical to the validated anti-TB chemotype, and the 4-methylthio group is positioned to modulate interactions within the enzyme active site in ways distinct from the tested 5-phenyl-substituted analogs [1].

Antitubercular ATP-PRTase inhibition Mycobacterium tuberculosis

TRPV1 Antagonist Patent Coverage: Structural Eligibility of the 4-Methylthio Benzothiazole-2-carboxamide

Patent WO2006068592A1 (AstraZeneca) discloses benzothiazolecarboxamides of formula I as vanilloid receptor 1 (VR1/TRPV1) antagonists for the treatment of pain, inflammatory disorders, and gastrointestinal diseases [1]. The generic Markush structure encompasses N-linked benzothiazole-2-carboxamides wherein the benzothiazole ring may be substituted with alkylthio groups including methylthio (R₁-R₄ may include -S-alkyl). The target compound CAS 899983-04-1, bearing a 4-methylthio substituent on the N-linked benzothiazole and an unsubstituted benzothiazole-2-carboxamide, falls within the structural scope of claim 1 [1]. The patent reports that exemplified compounds exhibit high potency and selectivity for VR1 [1]. While the specific compound is not individually exemplified, its structural eligibility under this patent family provides a documented therapeutic hypothesis for TRPV1-mediated indications, distinguishing it from benzothiazole-2-carboxamides not covered by this IP.

TRPV1 antagonist Pain Vanilloid receptor

Procurement-Relevant Application Scenarios for N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 899983-04-1)


EGFR-Targeted Anticancer Hit Expansion and SAR Exploration

Research groups pursuing benzothiazole-2-carboxamide-based EGFR inhibitors may prioritize CAS 899983-04-1 to probe the effect of 4-methylthio substitution on the N-linked benzothiazole ring. The class benchmark compound 6i demonstrates target-selective cytotoxicity with IC₅₀ values of 4.05–12.17 μM across EGFR-high-expressed cancer lines (A549, HeLa, SW480) while sparing normal hepatocytes (HL7702) [1]. The 4-methylthio variant introduces a polarizable sulfur atom and increased hydrogen bond acceptor count (HBA = 6) relative to published analogs, which may modulate ATP-binding site or allosteric site interactions as modeled in Zhao et al. (2017) [1]. Procurement of this compound enables systematic exploration of thioether substitution effects on EGFR inhibitory potency and selectivity.

Antitubercular Drug Discovery Targeting ATP-PRTase in M. tuberculosis

Programs focused on novel anti-TB agents targeting the L-histidine biosynthesis pathway via ATP-PRTase inhibition may select CAS 899983-04-1 as a structurally distinct entry within the validated benzo[d]thiazole-2-carboxamide chemotype. Published leads 1n and 2a confirm that this scaffold binds the ATP-PRTase catalytic site and inhibits M. tuberculosis growth [2]. The 4-methylthio substituent has not been evaluated in this target context, offering an opportunity to expand SAR beyond the 5-phenyl-substituted analogs previously reported [2]. Procurement for enzymatic screening and M. tuberculosis growth inhibition assays is supported by the class-level target validation.

TRPV1 Antagonist Lead Optimization Within a Patent-Defined Chemical Space

Pharmaceutical research teams pursuing non-opioid analgesics targeting TRPV1 (VR1) may procure CAS 899983-04-1 based on its structural coverage under WO2006068592A1, which claims benzothiazolecarboxamides as VR1 antagonists for pain, inflammatory, and gastrointestinal indications [3]. The compound's 4-methylthio substitution pattern falls within the Markush formula I definition, and the patent discloses that exemplified compounds within this genus demonstrate high potency and selectivity for VR1 [3]. This compound serves as a tool for exploring thioether-substituted benzothiazole-2-carboxamides in TRPV1 binding and functional assays, with clear IP context for potential lead development.

Quote Request

Request a Quote for N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.